molecular formula C10H9NS B1637582 4-(3-Methylphenyl)-1,3-thiazole CAS No. 383145-33-3

4-(3-Methylphenyl)-1,3-thiazole

Cat. No. B1637582
CAS RN: 383145-33-3
M. Wt: 175.25 g/mol
InChI Key: DTQQALVRFJPRTN-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)-1,3-thiazole is a chemical compound that belongs to the thiazole family. It is a heterocyclic organic compound that contains sulfur and nitrogen atoms in its structure. This compound has gained significant attention in scientific research due to its potential applications in various fields, such as medicinal chemistry, material science, and agriculture.

Scientific Research Applications

Central Nervous System Penetrability

4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole (a derivative of 4-(3-Methylphenyl)-1,3-thiazole) has been identified as a highly potent selective serotonin-3 receptor antagonist. It has demonstrated effective penetration of the blood-brain barrier in in vivo studies with rats, making it a useful tool for both in vitro and in vivo studies related to central nervous system applications (Rosen et al., 1990).

Antimicrobial Activity

Several derivatives of 4-(3-Methylphenyl)-1,3-thiazole have been synthesized and evaluated for their antimicrobial properties. For instance, compounds synthesized from 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1, 3-thiazole exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus, and antifungal activity against Aspergillus niger and Apergillus oryzae (Prajapati & Modi, 2011). Another study synthesized N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and reported its in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira et al., 2018).

Hydrogen-Bonding Networks

Research on the hydrogen-bonding networks of 2-amino-4-phenyl-1,3-thiazole derivatives, including 2-amino-4-(3-methylphenyl)-1,3-thiazole, has explored the solid-state packing arrays of these compounds. This study has implications for understanding the molecular interactions and stability of these compounds, which can be crucial for their potential applications in pharmaceuticals and materials science (Lynch et al., 2002).

Antimicrobial and Antifungal Properties

Aminophosphinic acids containing 1,3-thiazole structures have been synthesized and characterized. These compounds, including variations with the 4-(3-methylphenyl)-1,3-thiazole motif, were tested for their antimicrobial properties against various bacterial and fungal strains, demonstrating significant activity in some cases. This highlights their potential use in developing new antimicrobial agents (Koparir et al., 2011).

Cardioprotective Activity

Research into 2-arylimino-1,3-thiazole derivatives, including those with 4-(3-methylphenyl) groups, has demonstrated moderate to high cardioprotective effects. These compounds have shown potential in delaying the development of constrictor responses in isolated rings of the thoracic rat aorta, suggesting their possible application in cardiovascular therapeutics (Drapak et al., 2019).

Anticancer Potential

Several studies have investigated the anticancer properties of thiazole derivatives, including those related to 4-(3-Methylphenyl)-1,3-thiazole. These compounds have been evaluated for their activity against various cancer cell lines, showing promising results in inhibiting the growth of certain types of cancer cells. This area of research is particularly relevant for the development of new anticancer drugs (Yakantham et al., 2019; Turov, 2020).

properties

IUPAC Name

4-(3-methylphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-3-2-4-9(5-8)10-6-12-7-11-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQQALVRFJPRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylphenyl)-1,3-thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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